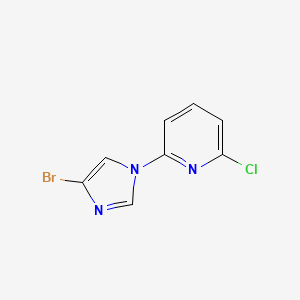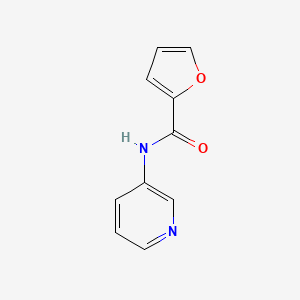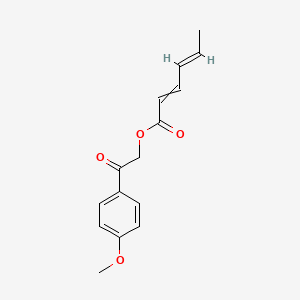![molecular formula C9H9ClF2N2O B11714028 [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride CAS No. 1006483-56-2](/img/structure/B11714028.png)
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and an acetyl chloride moiety attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Introduction of the difluoromethyl group: This can be achieved through difluoromethylation reactions, which may involve the use of difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Acetylation: The final step involves the acetylation of the pyrazole ring with acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient handling of reagents and products.
化学反应分析
Types of Reactions
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride can undergo various types of chemical reactions, including:
Substitution reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction reactions: The pyrazole ring and the difluoromethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
Substitution products: Depending on the nucleophile used, the major products can include amides, esters, or thioesters.
Oxidation products: Oxidation can lead to the formation of pyrazole N-oxides or difluoromethyl ketones.
Reduction products: Reduction can yield pyrazole derivatives with reduced functional groups.
科学研究应用
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride involves its interaction with molecular targets such as enzymes or receptors. The acetyl chloride moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: Similar structure but with an acetic acid moiety instead of acetyl chloride.
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]methylamine: Contains a methylamine group instead of acetyl chloride.
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethyl ester: Features an ethyl ester group in place of acetyl chloride.
Uniqueness
The presence of the acetyl chloride moiety in [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride makes it particularly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives. This reactivity, combined with the unique structural features of the cyclopropyl and difluoromethyl groups, distinguishes it from similar compounds and enhances its utility in various applications.
属性
CAS 编号 |
1006483-56-2 |
|---|---|
分子式 |
C9H9ClF2N2O |
分子量 |
234.63 g/mol |
IUPAC 名称 |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetyl chloride |
InChI |
InChI=1S/C9H9ClF2N2O/c10-8(15)4-14-7(9(11)12)3-6(13-14)5-1-2-5/h3,5,9H,1-2,4H2 |
InChI 键 |
XRYDVUHCNQMFTB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)


![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)


![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
